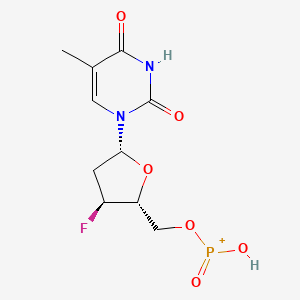
Flt-HP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the Flutamide-Hydroxypropyl-β-cyclodextrin complex involves the dissolution of flutamide in an appropriate solvent, followed by the addition of hydroxypropyl-β-cyclodextrin. The mixture is then stirred at room temperature until the complex is formed. The resulting solution is subjected to freeze-drying to obtain the solid complex .
Industrial Production Methods
In industrial settings, the preparation of Flutamide-Hydroxypropyl-β-cyclodextrin complex can be scaled up using high-performance liquid chromatography (HPLC) techniques. This involves the use of preparative HPLC systems to purify and isolate the complex from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Flutamide-Hydroxypropyl-β-cyclodextrin complex undergoes various chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced flutamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of other cyclodextrin derivatives under mild conditions.
Major Products Formed
The major products formed from these reactions include various flutamide derivatives and modified cyclodextrin complexes .
Scientific Research Applications
Flutamide-Hydroxypropyl-β-cyclodextrin complex has a wide range of scientific research applications:
Chemistry: Used in the study of inclusion complexes and their stability.
Biology: Investigated for its effects on cellular uptake and bioavailability.
Medicine: Primarily used in the treatment of prostate cancer to enhance the solubility and efficacy of flutamide.
Industry: Employed in the formulation of pharmaceutical products to improve drug delivery and stability
Mechanism of Action
The mechanism of action of the Flutamide-Hydroxypropyl-β-cyclodextrin complex involves the inclusion of flutamide within the hydrophobic cavity of hydroxypropyl-β-cyclodextrin. This enhances the solubility and bioavailability of flutamide, allowing it to exert its anti-androgen effects more effectively. The molecular targets include androgen receptors, where flutamide acts as an antagonist, inhibiting the action of androgens and thereby reducing the growth of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
Flutamide: The parent compound, used in the treatment of prostate cancer.
Hydroxypropyl-γ-cyclodextrin: Another cyclodextrin derivative used to enhance the solubility of various drugs.
Randomly Methylated-β-cyclodextrin: A cyclodextrin derivative with similar solubilizing properties
Uniqueness
The Flutamide-Hydroxypropyl-β-cyclodextrin complex is unique due to its enhanced solubility and bioavailability compared to flutamide alone. This makes it a more effective formulation for the treatment of prostate cancer, providing better therapeutic outcomes .
Properties
CAS No. |
140132-25-8 |
|---|---|
Molecular Formula |
C10H13FN2O6P+ |
Molecular Weight |
307.19 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H12FN2O6P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(19-8)4-18-20(16)17/h3,6-8H,2,4H2,1H3,(H-,12,14,15,16,17)/p+1/t6-,7+,8+/m0/s1 |
InChI Key |
VVMICDXWUHIUFR-XLPZGREQSA-O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[P+](=O)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[P+](=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















